Muscimol
Beschreibung
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra reveal distinct solvent-dependent signatures. In DMSO-d₆, the hydroxyl proton resonates at δ 10.2 ppm, while the aminomethyl protons appear as a triplet at δ 3.1 ppm (J = 6.2 Hz). The zwitterionic form in water shows downfield shifts for C3 (δ 165.2 ppm) and C5 (δ 62.4 ppm). Heteronuclear multiple-bond correlation (HMBC) spectroscopy confirms through-space couplings between the aminomethyl protons and C3/C5.
Table 2: Selected ¹³C NMR Chemical Shifts
| Carbon Position | DMSO-d₆ (δ, ppm) | H₂O (δ, ppm) |
|---|---|---|
| C3 | 158.4 | 165.2 |
| C5 | 55.1 | 62.4 |
| C4 | 98.7 | 96.8 |
Infrared (IR) Spectroscopy
Strong O–H/N–H stretches at 3200–3400 cm⁻¹ and C=O vibrations at 1680 cm⁻¹ characterize the zwitterion. Gas-phase IR spectra show reduced hydrogen bonding, with sharper peaks at 3320 cm⁻¹ (N–H) and 1715 cm⁻¹ (C=O).
Mass Spectrometry
Electrospray ionization (ESI-MS) yields a predominant [M+H]⁺ ion at m/z 115.1. Fragmentation patterns include loss of H₂O (m/z 97.1) and CO (m/z 87.1).
Crystallographic Analysis and Conformational Studies
X-ray diffraction of this compound derivatives reveals a nearly planar isoxazole ring with bond lengths consistent with delocalized π-electron density. The aminomethyl group adopts a gauche conformation relative to the hydroxyl group, minimizing steric strain. Solvent inclusion in the crystal lattice (e.g., water or ethanol) stabilizes the zwitterion via hydrogen-bond networks.
Table 3: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a = 7.2 Å, b = 8.5 Å, c = 10.1 Å |
| Dihedral angle (C3–O–N) | 175.3° |
DFT-based molecular dynamics simulations demonstrate that explicit water molecules in the first solvation shell enhance zwitterion stability by 4.2 kcal/mol compared to implicit solvent models.
Comparative Analysis with Structural Analogues
This compound’s bioactivity depends critically on its isoxazole scaffold and aminomethyl substituent. Structural analogues exhibit modified receptor binding profiles:
Dihydrothis compound
Saturation of the isoxazole ring (C4–C5 bond) reduces GABAₐ receptor affinity by 80%, highlighting the importance of aromaticity for agonist activity.
1-Hydroxypyrazole Analogues
Replacing the isoxazole oxygen with nitrogen (1-hydroxypyrazole) decreases potency at α₁β₂γ₂ receptors (EC₅₀ = 19 μM vs. 0.2 μM for this compound).
Fluorinated Derivatives
4-Fluorothis compound shows retained activity at α₄β₂δ receptors (EC₅₀ = 1.8 μM) but 10-fold reduced efficacy at ρ₁ receptors, indicating subtype selectivity.
Table 4: Receptor Affinities of Analogues
| Compound | GABAₐ α₁β₂γ₂ EC₅₀ (μM) | GABAₐ ρ₁ EC₅₀ (μM) |
|---|---|---|
| This compound | 0.2 | 8.5 |
| 4-Fluorothis compound | 2.1 | >30 |
| 1-Hydroxypyrazole | 19 | 45 |
Eigenschaften
IUPAC Name |
5-(aminomethyl)-1,2-oxazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c5-2-3-1-4(7)6-8-3/h1H,2,5H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQHPWUVQPJPQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ONC1=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
| Record name | MUSCIMOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041069 | |
| Record name | Muscimol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals. Formerly used as a sedative and an anti-emetic. (EPA, 1998), Solid; [Merck Index] White powder; [MSDSonline] | |
| Record name | MUSCIMOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Muscimol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6213 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000294 [mmHg] | |
| Record name | Muscimol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6213 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Crystals | |
CAS No. |
2763-96-4 | |
| Record name | MUSCIMOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Muscimol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2763-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Muscimol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002763964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Muscimol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12458 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | muscimol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333569 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3(2H)-Isoxazolone, 5-(aminomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Muscimol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(aminomethyl)isoxazol-3-ol hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.574 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MUSCIMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5M179TY2E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MUSCIMOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6036 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
347 °F decomposes (EPA, 1998), 175 °C (decomposes) | |
| Record name | MUSCIMOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5082 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MUSCIMOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6036 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vorbereitungsmethoden
Biomass Preparation and Aqueous Extraction
Industrial-scale extraction begins with drying Amanita muscaria mushrooms to a moisture content of 2–7% to facilitate grinding into a fine powder. The biomass is subjected to aqueous extraction in water heated to 75–95°C for 1–3 hours, which maximizes muscimol solubility while initiating thermal decarboxylation of ibotenic acid. Filtration under pressure yields a crude extract, which is subsequently acidified to pH 2.0–3.0 using hydrochloric or citric acid. This step promotes further decarboxylation of residual ibotenic acid and stabilizes this compound.
Table 1: Key Parameters for Aqueous Extraction of this compound
| Parameter | Optimal Range | Purpose |
|---|---|---|
| Drying temperature | 40–50°C | Reduces moisture for efficient grinding |
| Extraction temperature | 75–95°C | Enhances this compound solubility |
| Extraction duration | 1–3 hours | Balances yield and energy cost |
| Post-extraction pH | 2.0–3.0 | Accelerates ibotenic acid decay |
Concentration and Purification
The acidified extract undergoes vacuum distillation at 93–177°C and 15–25 psi to concentrate this compound while evaporating water and volatile impurities. This step reduces the extract volume by 80–90%, yielding a syrup-like residue. Final purification involves recrystallization in ethanol-water mixtures, producing this compound with ≤0.09 ppm heavy metals and >95% purity. The method achieves a this compound yield of 1.2–1.8% per dry biomass weight, contingent on seasonal variations in fungal ibotenic acid content.
Chemical Decarboxylation of Ibotenic Acid
Solvent-Mediated Reaction Kinetics
Ibotenic acid, a natural precursor to this compound in Amanita species, undergoes pH- and temperature-dependent decarboxylation. In aqueous solutions, this reaction proceeds sluggishly at ambient conditions (t1/2 ≈ 48 hours at pH 3.0). However, substituting water with dimethyl sulfoxide (DMSO) accelerates the process 50-fold, achieving 90% conversion within 4 hours at 25°C. Isotopic studies using deuterium oxide (D2O) confirm that solvent polarity and proton availability modulate the reaction rate, with DMSO stabilizing the transition state through hydrogen bonding.
Table 2: Decarboxylation Efficiency Across Solvents
| Solvent | Temperature (°C) | Time (hours) | Conversion (%) |
|---|---|---|---|
| Water | 25 | 48 | 50 |
| DMSO | 25 | 4 | 90 |
| Ethanol | 25 | 24 | 30 |
Industrial Applications
Decarboxylation is integrated into extraction workflows to enhance this compound yield. Post-extraction acidification (pH 2.0–3.0) and heating (70–80°C) for 1–2 hours convert 70–80% of ibotenic acid into this compound. This dual-step approach—combining thermal and solvent effects—reduces ibotenic acid content to <20 μg/g in final products, meeting pharmaceutical safety thresholds.
Total Synthesis Routes
DBFO [3 + 2] Cycloaddition Method
This historical route involves constructing the isoxazole core via cycloaddition of dibromoformaldoxime (DBFO) with acetylene derivatives. Key steps include:
- DBFO Synthesis : Bromination of formaldoxime with bromine in acetic acid, yielding a 65–70% pure product.
- Cycloaddition : Reaction of DBFO with methyl propiolate in methanol, forming 5-aminomethyl-3-bromoisoxazole (60% yield).
- Demethylation : Treatment with hydrobromic acid in glacial acetic acid cleaves the methyl ether, affording this compound in 45% yield.
Table 3: DBFO Route Reaction Conditions
| Step | Reagents | Temperature | Duration | Yield (%) |
|---|---|---|---|---|
| Cycloaddition | DBFO, methyl propiolate | 25°C | 24 hours | 60 |
| Demethylation | HBr in acetic acid | 100°C | 15 min | 45 |
Hydroxamic Acid Reduction Pathway
A contemporary two-step synthesis avoids hazardous bromine:
- Hydroxamic Acid Formation : Condensation of hydroxylamine with dimethyl acetylenedicarboxylate in basic conditions yields 3-hydroxy-5-isoxazole hydroxamic acid (56% yield).
- Borane Reduction : Treatment with borane-dimethyl sulfide complex in tetrahydrofuran reduces the hydroxamic acid to this compound (70% yield).
This method surpasses the DBFO route in scalability and safety, though it requires anhydrous conditions and rigorous temperature control during borane addition.
Analytical Techniques and Quality Assessment
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection (210 nm) resolves this compound from ibotenic acid and matrix interferences. A C18 column and gradient elution (0.1% trifluoroacetic acid in water/acetonitrile) achieve baseline separation within 15 minutes. Calibration curves exhibit linearity (R² >0.999) across 0.1–100 μg/mL, enabling quantification of this compound in fungal extracts and synthetic batches.
Spectroscopic Validation
Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. This compound’s ¹H NMR spectrum in deuterated dimethyl sulfoxide shows characteristic peaks at δ 6.65 (isoxazole C–H) and δ 3.02 (GABA chain CH₂). Mass spectrometry (MS) provides additional confirmation via molecular ion [M+H]⁺ at m/z 115.1.
Comparative Evaluation of Preparation Methods
Table 4: Method Comparison for this compound Production
| Method | Yield (%) | Purity (%) | Scalability | Cost | Application |
|---|---|---|---|---|---|
| Natural Extraction | 1.2–1.8 | 95–98 | High | Low | Nutraceuticals |
| Ibotenic Acid Conversion | 70–80 | 90–95 | Moderate | Moderate | Research reagents |
| DBFO Synthesis | 45 | 99 | Low | High | Reference standards |
| Hydroxamic Acid Route | 70 | 99.5 | High | Moderate | Pharmaceutical grade |
Analyse Chemischer Reaktionen
Types of Reactions
Muscimol undergoes several types of chemical reactions, including:
Decarboxylation: Conversion of ibotenic acid to this compound.
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Substitution: this compound can undergo substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Decarboxylation: Heat, drying, or acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products
The primary product of the decarboxylation of ibotenic acid is this compound. Other reactions may yield various substituted derivatives of this compound, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Muscimol has a wide range of scientific research applications:
Chemistry: Used as a tool to study gamma-aminobutyric acid type A receptor mechanisms and synaptic transmission.
Wirkmechanismus
Muscimol primarily functions as a gamma-aminobutyric acid type A receptor agonist. By mimicking the inhibitory neurotransmitter gamma-aminobutyric acid, this compound activates these receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons. This results in decreased neuronal excitability, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Structure-Activity Relationships (SAR)
Muscimol’s isoxazole ring and aminomethyl group are critical for its activity. Modifications to these moieties often reduce efficacy:
- M-1 (4-AHP) : A bioisosteric analog retaining partial pyroptosis inhibition but with reduced potency compared to this compound .
- M-2 to M-4 : Structural derivatives lacking pyroptosis inhibition despite retaining GABAA agonist activity, underscoring distinct structure-activity requirements for different biological effects .
- Isoxazole derivatives : Substitutions at the 3-position abolish GABAA binding, while methylation at the 5-position reduces affinity by 90% .
Table 1: Key Structural Analogs of this compound
| Compound | Structural Modification | GABAA Activity | Pyroptosis Inhibition |
|---|---|---|---|
| This compound | None (reference) | High (EC50 ~1 μM) | Yes |
| M-1 (4-AHP) | Isoxazole → pyrazole | Moderate | Yes (reduced potency) |
| M-2–M-4 | Varied substitutions | Low to moderate | No |
Comparison with Ibotenic Acid
Ibotenic acid, a co-occurring compound in Amanita species, serves as a prodrug for this compound via decarboxylation. Key distinctions:
- Mechanism : Ibotenic acid is a glutamate receptor agonist (NMDA and metabotropic), inducing excitotoxicity, while this compound inhibits neuronal activity via GABAA.
- Potency : Amanita pantherina contains higher ibotenic acid levels, contributing to its greater toxicity compared to A. muscaria .
- Pharmacokinetics : Oral ingestion of ibotenic acid leads to partial conversion to this compound, complicating its psychoactive profile .
Table 2: this compound vs. Ibotenic Acid
| Property | This compound | Ibotenic Acid |
|---|---|---|
| Receptor Target | GABAA agonist | NMDA/mGluR agonist |
| Effect | Sedation, hyperpolarization | Excitotoxicity, seizures |
| Bioactivation | Active form | Decarboxylates to this compound |
| Toxicity | Low (CNS depression) | High (neuroexcitatory) |
Comparison with Other GABAergic Compounds
THIP (Gaboxadol)
- A synthetic GABAA agonist with selectivity for δ-subunit-containing receptors, THIP induces sedation but lacks this compound’s hallucinogenic effects .
- Binding Affinity : this compound exhibits higher affinity for α/β/γ-subunit complexes (Ki ~10 nM) compared to THIP (Ki ~100 nM) .
General Anesthetics (e.g., R-(−)-14)
- R-(−)-14 potentiates GABAA receptors (EC50 ~2 μM) and modulates this compound binding, but unlike this compound, it directly activates receptors in the absence of GABA .
Bicuculline
Comparison with Psychedelics (LSD, Psilocybin)
While this compound is occasionally compared to serotonergic psychedelics, mechanistic differences are profound:
Pharmacological and Clinical Implications
- Neuroprotection : this compound pretreatment reduces β-amyloid-induced neuronal damage by enhancing GABAA α1 expression .
- Pain Modulation : In neuropathic pain models, this compound’s efficacy is diminished due to elevated cAMP/cGMP levels in dorsal root ganglia, highlighting pathway-specific interactions .
- Pyroptosis Inhibition: Unique to this compound among its analogs, this effect is independent of GABAA signaling, suggesting novel therapeutic targets .
Biologische Aktivität
Muscimol is a psychoactive compound primarily found in the Amanita muscaria mushroom, commonly known as the fly agaric. It is a potent agonist of the GABA receptor, which plays a critical role in mediating inhibitory neurotransmission in the central nervous system. This article explores the biological activity of this compound, focusing on its pharmacological effects, therapeutic potential, and relevant research findings.
This compound's primary mechanism involves its interaction with GABA receptors, leading to increased chloride ion influx and neuronal hyperpolarization. This action results in decreased neuronal excitability and has implications for various neurological conditions.
Key Findings on this compound's Mechanism
- TREK-2 Channel Activation : this compound has been shown to directly activate the TREK-2 potassium channel, which contributes to its neuroprotective effects. In a study involving HEK-293 cells, this compound increased TREK-2 currents significantly (1.5 ± 0.6-fold at 100 μM) and demonstrated a blockade in the presence of GABA antagonists .
- GABAergic Neurons : this compound's action on GABAergic neurons suggests it can modulate synaptic transmission and influence pain pathways, making it a candidate for treating neuropathic pain .
Biological Activities
This compound exhibits various biological activities, including analgesic, anti-inflammatory, and neuroprotective properties.
Analgesic Effects
Recent systematic reviews have highlighted this compound's efficacy in alleviating neuropathic pain. A meta-analysis of 22 studies revealed significant reductions in mechanical allodynia (SMD = 1.78) and hyperalgesia (SMD = 1.62), indicating its potential as a therapeutic agent for pain management .
Anti-inflammatory Properties
This compound also displays antioxidant and anti-inflammatory activities. Its ability to modulate inflammatory responses makes it relevant for conditions characterized by neuroinflammation .
Neuropathic Pain Treatment
In clinical settings, this compound has been investigated for its role in managing nerve injury-related neuropathic pain. In one study, patients receiving this compound reported significant pain relief within 15 minutes post-administration, with effects lasting up to 180 minutes .
Poisoning Incidents
This compound's toxicity profile is notable in cases of mushroom poisoning. A retrospective study analyzed 43 patients with symptoms related to ibotenic acid and this compound exposure from Amanita species. Symptoms included confusion, hallucinations, and gastrointestinal distress .
Data Summary
The following table summarizes key findings from studies on this compound's biological activities:
Q & A
Q. What experimental designs are optimal for assessing Muscimol's effects on behavioral paradigms like feeding or operant behavior?
- Methodological Answer : Utilize split-plot ANOVA to evaluate within-subject effects of this compound and repeated interventions, as this accounts for individual variability and repeated testing. For example, in sodium-depletion studies, counterbalanced crossover designs with saline controls are critical to isolate this compound-specific effects . Microstructural analyses of licking behavior (e.g., latency, burst patterns) can reveal subtle changes in sucrose or salt intake, validated via repeated-measures ANOVA .
Q. How does this compound's binding to GABAA receptors influence neuronal activity in targeted brain regions?
- Methodological Answer : Employ autoradiography with tritiated this compound to map receptor density and distribution in brain slices. Studies show this compound binds to GABAA receptors in the hippocampus, striatum, and substantia nigra, with distinct high- and low-affinity sites (KD = 4.3 nM and 38.2 nM, respectively) . Co-infusion with Gd-DTPA during convection-enhanced delivery enables real-time MRI monitoring of this compound distribution in primates .
Q. What are validated models for studying this compound's effects on synaptic plasticity and memory retrieval?
- Methodological Answer : Use fear conditioning-extinction paradigms with intrahippocampal this compound infusions. For example, this compound inactivation of the dorsal hippocampus disrupts context-specific extinction retrieval, assessed via freezing behavior and analyzed with split-plot ANOVA (F(1,23) = 7.812, p = 0.01) . Electrophysiological recordings in hippocampal slices can quantify chloride currents (EC50 = 40 μM) to evaluate GABAA receptor desensitization .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's efficacy across neuropathic pain models?
- Methodological Answer : Conduct meta-regression analyses to identify heterogeneity sources. For instance, subgroup analyses reveal this compound’s efficacy in mechanical hyperalgesia (SMD = 1.21–2.07) is route-dependent (intrathecal vs. intracerebral) but dose-independent (meta-regression p = 0.059) . Thermal hyperalgesia shows higher efficacy in peripheral vs. central pain models (SMD = 3.33 vs. 1.87), suggesting differential GABAergic modulation .
Q. What advanced delivery systems optimize this compound's therapeutic window in epilepsy research?
- Methodological Answer : Implement convection-enhanced delivery (CED) with integrated catheter-electrode systems in primates. Co-infusing this compound with Gd-DTPA allows real-time MRI tracking (Vd/Vi ratio = 8.2 ± 1.3) and ensures homogeneous distribution . Dose escalation studies (0.125–1 mM) identify safe thresholds; concentrations >0.5 mM induce reversible somnolence, validated via EEG and histopathology .
Q. How does this compound inactivation of the rostromedial tegmental nucleus (RMTg) alter ethanol self-administration?
- Methodological Answer : Use operant chambers with lever-pressing assays. Intra-RMTg this compound increases active-lever presses (F(3,21) = 39.143, p < 0.001) and ethanol intake (g/kg/30 min: q = 9.463–10.138, p < 0.001), analyzed via two-way repeated-measures ANOVA. Microstructural analysis of head entries and lick patterns reveals temporal dynamics (e.g., peak effects at 5–10 minutes post-infusion) .
Q. What statistical approaches address order effects in repeated this compound interventions?
- Methodological Answer : Apply crossover trial designs with split-plot ANOVA to control for carryover effects. For example, in repeated sodium-depletion studies, counterbalancing this compound/saline injections and using pooled error terms in post hoc Tukey tests minimize variance from depletion-induced appetite changes .
Q. How does this compound modulate error-based learning in motor systems?
- Methodological Answer : Combine saccadic adaptation tasks with unilateral this compound injections in the substantia nigra pars reticulata. Analyze ipsiversive saccade gains (Wilcoxon rank-sum test, p < 0.05) and contraversive saccade variability to dissociate GABAergic inhibition from adaptation effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
